N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzyloxy group, and a methoxyphenyl group, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 3-(benzyloxy)-4-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the benzyloxy and methoxy groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide
- N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H21ClN4O3 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21ClN4O3/c1-32-23-12-7-18(13-24(23)33-16-17-5-3-2-4-6-17)15-27-30-25(31)22-14-21(28-29-22)19-8-10-20(26)11-9-19/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+ |
InChI Key |
HYGGOUNYWVNYAU-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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